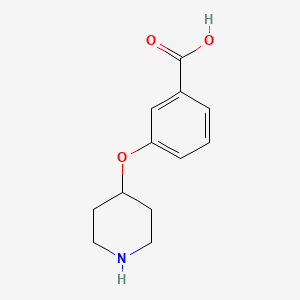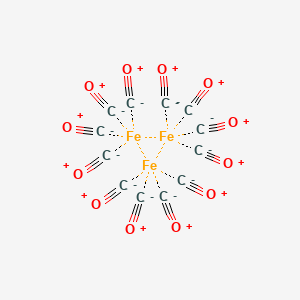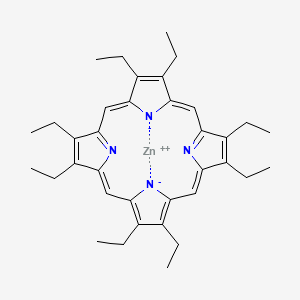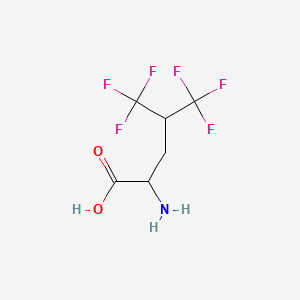
Praseodymium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) chloride is an inorganic compound with the formula PrCl3 . It exists both in the anhydrous and hydrated forms . The compound is a blue-green solid that rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Synthesis Analysis
Praseodymium(III) chloride is prepared by treating praseodymium metal with hydrogen chloride . The reaction is as follows: 2 Pr + 6 HCl → 2 PrCl3 + 3 H2 . Hydrated salts of praseodymium(III) chloride can be prepared by treatment of either praseodymium metal or praseodymium(III) carbonate with hydrochloric acid .Molecular Structure Analysis
The molecular formula of Praseodymium(III) chloride is PrCl3 . The compound has a hexagonal crystal structure . The coordination geometry is tricapped trigonal prismatic .Chemical Reactions Analysis
Praseodymium(III) chloride is Lewis acidic . Rapid heating of the hydrate may cause small amounts of hydrolysis . PrCl3 forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .Physical And Chemical Properties Analysis
Praseodymium(III) chloride is a blue-green solid . It has a density of 4.02 g/cm3 (anhydrous) and 2.250 g/cm3 (heptahydrate) . The melting point is 786 °C and the boiling point is 1,710 °C . It is soluble in water .Scientific Research Applications
Preparation of Insoluble Praseodymium(III) Compounds
Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare insoluble praseodymium(III) compounds . This is particularly useful in the field of materials science where these compounds can be used for various applications.
Doping Agent in Photocatalysis
Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Catalyst in Chemical Reactions
Praseodymium(III) chloride hexahydrate can act as a catalyst in various chemical reactions . The Praseodymium core of the compound plays a crucial role in its catalytic activity .
Fabrication of Dye-Sensitized Solar Cells
Praseodymium(III) chloride hexahydrate can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .
Synthesis of High Entropy Lanthanide Oxysulfides
Praseodymium(III) chloride hexahydrate can be used as a precursor to synthesize high entropy lanthanide oxysulfides . These are wide band gap semiconductors and have potential applications in the field of optoelectronics .
Mechanism of Action
Target of Action
Praseodymium(III) chloride hexahydrate, also known as trichloropraseodymium hexahydrate, is an inorganic compound It can interact with various substances due to its lewis acidic nature .
Mode of Action
As a Lewis acid, praseodymium(III) chloride hexahydrate can accept electron pairs . It can form a stable Lewis acid-base complex K2PrCl5 by reacting with potassium chloride . This compound shows interesting optical and magnetic properties .
Result of Action
Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved photocatalytic degradation of organic pollutants .
Action Environment
The action of praseodymium(III) chloride hexahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water is 104.0 g/100 ml at 13 °C , indicating that it can readily dissolve in aqueous environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) chloride hexahydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)







